molecular formula C23H19FN2O2 B2913664 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide CAS No. 941905-35-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Cat. No.: B2913664
CAS No.: 941905-35-7
M. Wt: 374.415
InChI Key: FKXGDAONIWVUSS-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a synthetic organic compound featuring a tetrahydroquinoline core scaffold. This structure is of significant interest in medicinal chemistry and chemical biology research due to its presence in pharmacologically active molecules . The tetrahydroquinoline scaffold is a privileged structure in drug discovery, known for its versatility and broad biological activities . Compounds based on this scaffold have been extensively studied for their potential as inhibitors of various enzymatic targets . For instance, closely related N-benzyl tetrahydroquinoline derivatives have demonstrated potent activity as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key immunoregulatory enzyme . Other structural analogs, such as those incorporating a furo[3,4-d]pyrimidine moiety, have shown promising anticancer properties through mechanisms like EGFR tyrosine kinase inhibition, and have been evaluated against human colon and prostate cancer cell lines . Furthermore, the incorporation of the 4-fluorobenzamide group is a common strategy in lead optimization, as the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity . This product is presented as a high-purity chemical tool for research purposes in early-stage discovery. It is intended for in vitro applications only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound to explore new chemical space in areas such as oncology, immunology, and enzyme inhibition.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-19-9-6-17(7-10-19)23(28)25-20-11-12-21-18(14-20)8-13-22(27)26(21)15-16-4-2-1-3-5-16/h1-7,9-12,14H,8,13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXGDAONIWVUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a synthetic compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes current research findings related to its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core structure with a benzyl group and a fluorobenzamide moiety. Its molecular formula is C24H19F3N2OC_{24}H_{19}F_{3}N_{2}O with a molecular weight of 420.5 g/mol. The compound's characteristics are summarized in the following table:

PropertyValue
Molecular Weight420.5 g/mol
Molecular FormulaC24H19F3N2O
LogP4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular functions related to cancer proliferation .
  • Receptor Interaction : It may interact with various receptors, including those involved in neurotransmission and cell signaling pathways. This interaction could modulate the activity of neurotransmitters and influence physiological responses.
  • DNA Intercalation : The quinoline structure allows for intercalation into DNA, potentially inhibiting replication and transcription processes .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Anticancer Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : There is evidence suggesting that the compound may possess neuroprotective properties through modulation of glutamate receptors and reduction of oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural similarities:

  • Histone Deacetylase Inhibition : A related study highlighted the development of benzyl derivatives that effectively inhibit HDAC activity, leading to altered gene expression profiles conducive to cancer treatment .
  • Neuropharmacological Studies : Research on benzodiazepine receptor antagonists demonstrated that compounds interacting with similar targets can modulate anxiety and depressive behaviors in animal models, suggesting potential therapeutic applications for mood disorders .
  • Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can inhibit the growth of various cancer cell lines at micromolar concentrations, indicating significant anticancer potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Benzamide Core Modifications Molecular Formula Molecular Weight Key References
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide (Target) 4-fluoro 1-benzyl, 2-oxo C₂₃H₁₈FN₂O₂ 377.4
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide 2,4-difluoro 1-benzyl, 2-oxo C₂₃H₁₈F₂N₂O₂ 392.4
2-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 2-chloro,4-fluoro 1-propyl, 2-oxo C₁₉H₁₈ClFN₂O₂ 360.8
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide Propionamide 1-methyl, fused tetrahydroisoquinoline C₂₂H₂₅N₃O₂ 363.45
LY-344864 (N-[(3R)-3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide) 4-fluoro Carbazole core, dimethylamino C₂₁H₂₂FN₃O 351.4
Key Observations:

Fluorine Substitution :

  • The target compound and LY-344864 share the 4-fluorobenzamide group, which enhances metabolic stability and binding affinity in many drug candidates .
  • The 2,4-difluoro analog (Table 1, Row 2) introduces a second fluorine, increasing molecular weight and lipophilicity, which may alter membrane permeability .

The 1-propyl substitution in the chloro-fluoro analog (Table 1, Row 3) reduces steric hindrance compared to the benzyl group in the target compound, possibly enhancing solubility .

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